(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their photophysical and electrochemical properties . These compounds have shown characteristics of excited state intramolecular proton transfer (ESIPT), resulting in unique emission properties
Biochemical Pathways
Compounds with similar structures have been used in the development of organic light-emitting diodes (oleds), indicating a potential role in optoelectronic applications .
Result of Action
Similar compounds have shown significant emission properties due to esipt, which could be a potential result of this compound’s action .
Action Environment
It has been noted that the esipt reaction of similar compounds can be gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could be influenced by the polarity of its environment.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-9-8-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-4-6-13(20)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSTVYYOBKYWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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